Product packaging for 3-(Allyloxy)aniline(Cat. No.:CAS No. 74900-81-5)

3-(Allyloxy)aniline

Cat. No.: B1268287
CAS No.: 74900-81-5
M. Wt: 149.19 g/mol
InChI Key: HQZRFXBFXJEYID-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Synthetic and Applied Chemistry

Aniline and its derivatives are foundational to industrial and synthetic chemistry. sci-hub.se These aromatic amines are crucial intermediates in the production of a vast range of commercial products, including polymers, rubber, agricultural chemicals, and dyes. researchgate.net In the pharmaceutical industry, aniline derivatives are integral to the synthesis of various drugs, such as analgesics and antibiotics. researchgate.netopenaccessjournals.com The reactivity of the amino group attached to the benzene (B151609) ring makes aniline a versatile precursor for numerous chemical transformations. openaccessjournals.comwikipedia.org The ability of aniline derivatives to undergo electrophilic substitution reactions allows for the introduction of various functional groups onto the aromatic ring, further expanding their synthetic utility. wikipedia.org

Distinctive Reactivity Profiles of Allyloxy-Substituted Aromatic Amines

The presence of an allyloxy group on an aromatic amine, as seen in 3-(allyloxy)aniline, introduces a unique set of reactive possibilities. The allyl group itself can participate in a variety of reactions, including cycloadditions and transition-metal-catalyzed couplings. researchgate.net For instance, the double bond of the allyl group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.net Furthermore, the allyloxy moiety can influence the electronic properties of the aniline ring, affecting its reactivity in electrophilic aromatic substitution and other transformations. The interplay between the amino group and the allyloxy group allows for the development of novel synthetic strategies and the creation of complex molecular architectures. rsc.org

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key chemical and physical characteristics.

PropertyValue
CAS Number 74900-81-5 chemicalbook.com
Molecular Formula C₉H₁₁NO chemscene.com
Molecular Weight 149.19 g/mol chemscene.com
Boiling Point 142-143 °C at 13 Torr matrixscientific.com
SMILES C=CCOC1=CC=C(C=C1)N chemscene.com

Synthesis and Reactivity

The synthesis of aniline derivatives often involves the reduction of corresponding nitroaromatic compounds. researchgate.netwikipedia.org In a specific example of a related synthesis, 3-allyl-2-(allyloxy)-5-bromoaniline was produced from 2-allylphenol (B1664045) through a four-step process involving nitration, selective bromination, allylation, and finally, reduction of the nitro group. researchgate.netmdpi.com This highlights a common strategy for introducing the aniline functionality.

The reactivity of this compound is characterized by the dual functionality of the aniline and allyloxy groups. The aniline moiety is highly susceptible to electrophilic substitution reactions, with the amino group being a strong activating, ortho- and para-directing group. wikipedia.orgopenstax.org However, this high reactivity can sometimes lead to multiple substitutions. openstax.org

The allyloxy group provides a handle for a different set of chemical transformations. For instance, a mixture of DMSO and allyl bromide has been utilized for the N-allylation and bromination of secondary aryl amines. rsc.org Additionally, 2-(allyloxy)anilines have been used in reactions with sulfur dioxide and aryl propiolates to synthesize complex heterocyclic structures. rsc.org

Applications in Chemical Research

The unique structure of this compound makes it a valuable reagent in various research applications. It serves as a precursor in the synthesis of more complex molecules, including those with potential biological activity. chemicalbook.com For example, it is a reagent in the preparation of Bz-aminoindoles and Bz-methoxyindoles. chemicalbook.com The ability to functionalize both the aniline and the allyloxy groups allows for the construction of diverse molecular scaffolds.

The broader class of aniline derivatives finds application in the development of pharmaceuticals, advanced materials, and as synthetic intermediates. ontosight.ai The specific substitution patterns on the aniline ring can significantly influence the compound's properties and potential applications. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B1268287 3-(Allyloxy)aniline CAS No. 74900-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZRFXBFXJEYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332618
Record name 3-(allyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74900-81-5
Record name 3-(allyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Allyloxy Aniline and Its Functionalized Derivatives

Convergent and Linear Synthesis Strategies

Both linear and convergent strategies are employed in the synthesis of allyloxyanilines. Linear synthesis involves the sequential modification of a single starting material, while convergent approaches assemble the final molecule from several independently prepared fragments. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

A common linear approach involves the construction of the target molecule from simple, commercially available aromatic compounds. mdpi.com This typically involves a sequence of reactions to introduce the required functional groups in a specific order to manage regioselectivity and functional group compatibility. masterorganicchemistry.com This pathway often culminates in the formation of the aniline (B41778) via the reduction of a nitro group precursor. mdpi.comarxiv.org

The introduction of a nitro group onto an aromatic ring is a foundational step in many synthetic routes for anilines. researchgate.netyoutube.com Nitration is an electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. organicchemistrytutor.comunacademy.comwikipedia.org The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring. organicchemistrytutor.com

Following nitration, selective halogenation can be performed to introduce further functionality. For instance, a four-step protocol to produce a functionalized bromoaniline derivative starting from 2-allylphenol (B1664045) has been reported. mdpi.comnih.govdntb.gov.ua The synthesis begins with the nitration of 2-allylphenol using a sulfonitric mixture at 0 °C. mdpi.com Subsequently, the resulting 2-allyl-6-nitrophenol (B3249158) is selectively brominated using N-bromosuccinimide (NBS) in a solution of dichloromethane (B109758) and glacial acetic acid. mdpi.com This step yields 2-allyl-4-bromo-6-nitrophenol with good regioselectivity. mdpi.com

The introduction of the allyloxy group is typically achieved via a Williamson ether synthesis, which involves the O-alkylation of a phenol (B47542) with an allyl halide. mdpi.com Allyl bromide is a frequently used alkylating agent for this purpose. wikipedia.org The reaction is conducted in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic allyl bromide in a substitution reaction to form the allyl ether. wikipedia.orgresearchgate.net

In the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, the intermediate 2-allyl-4-bromo-6-nitrophenol undergoes O-alkylation. mdpi.com The reaction is performed using allyl bromide with potassium carbonate as the base in acetone (B3395972), and the mixture is heated to reflux, affording the desired 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene in 77% yield. mdpi.com In other procedures, dimethylformamide (DMF) can be used as the solvent. prepchem.com

The final step in this synthetic sequence is the reduction of the nitro group to form the primary amine, yielding the target aniline derivative. mdpi.commasterorganicchemistry.com This transformation is one of the most important reactions for synthesizing aromatic amines from nitroaromatic compounds. wikipedia.orgmasterorganicchemistry.com A variety of reagents can accomplish this reduction. wikipedia.org

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com Another widely used method, particularly when other reducible functional groups are present, is the use of a metal in an acidic medium, such as iron, zinc, or tin(II) chloride in hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com For the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, the nitro group of the precursor was reduced using zinc powder and ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water. mdpi.com This method provided the final aniline product in a high yield of 98% after one hour of reaction. mdpi.com

A summary of this multi-step synthesis is provided in the table below.

Table 1: Multi-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline

Stepunfold_moreReactionunfold_morePrecursorunfold_moreKey Reagents & Conditionsunfold_moreProductunfold_moreYieldunfold_more
1Nitration2-AllylphenolHNO₃/H₂SO₄, CH₂Cl₂, 0 °C, 30 min mdpi.com2-Allyl-6-nitrophenol15% mdpi.com
2Bromination2-Allyl-6-nitrophenolNBS, DMAP, CH₂Cl₂, Acetic Acid, RT, 2 h mdpi.com2-Allyl-4-bromo-6-nitrophenol72% mdpi.com
3O-Alkylation2-Allyl-4-bromo-6-nitrophenolAllyl bromide, K₂CO₃, Acetone, Reflux, 1 h mdpi.com1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene77% mdpi.com
4Nitro Reduction1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzeneZn, NH₄Cl, EtOH, H₂O, Reflux then RT, 1 h mdpi.com3-Allyl-2-(allyloxy)-5-bromoaniline98% mdpi.com

An alternative strategy for synthesizing 3-(allyloxy)aniline involves starting with a pre-existing aniline scaffold, such as 3-aminophenol (B1664112). Direct alkylation of aminophenols with alkyl halides can be challenging as it often produces a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, leading to difficult separation and purification issues. researchgate.net To achieve selective O-alkylation, the more nucleophilic amino group is typically protected first. researchgate.net

A common method for protecting the amino group of an aniline is to convert it into an amide, such as an acetamide. sciencemadness.org For example, 3-aminophenol can be reacted with an acyl chloride or acetic anhydride (B1165640) to form N-(3-hydroxyphenyl)acetamide. sciencemadness.orgamazonaws.com This protection step deactivates the nitrogen, allowing the subsequent alkylation to occur selectively at the phenolic oxygen.

The resulting hydroxyacetamide is then subjected to O-alkylation with an allyl halide. In a typical procedure, N-(3-hydroxyphenyl)acetamide is treated with allyl bromide and a non-ionizing base like potassium carbonate in a solvent such as acetone or DMF. sciencemadness.org This reaction yields N-(3-(allyloxy)phenyl)acetamide. evitachem.com

The final step is the removal of the acetyl protecting group to regenerate the free amine. This is accomplished through hydrolysis of the amide bond, which can be carried out under either acidic or basic conditions to furnish the desired this compound. evitachem.comrsc.org

A summary of this synthetic approach is provided in the table below.

Table 2: Synthesis of this compound via Derivatization of an Aniline Scaffold

Stepunfold_moreReactionunfold_morePrecursorunfold_moreKey Reagents & Conditionsunfold_moreProductunfold_more
1Protection (Acetylation)3-AminophenolAcetic anhydride or Acyl chloride sciencemadness.orgamazonaws.comN-(3-Hydroxyphenyl)acetamide
2O-AlkylationN-(3-Hydroxyphenyl)acetamideAllyl bromide, K₂CO₃, Acetone or DMF sciencemadness.orgN-(3-(Allyloxy)phenyl)acetamide
3Deprotection (Hydrolysis)N-(3-(Allyloxy)phenyl)acetamideAcidic or Basic conditions evitachem.comrsc.orgThis compound

Derivatization of Pre-existing Aniline Scaffolds

Introduction of Allyloxy Groups onto Functionalized Anilines

A key strategy for synthesizing functionalized allyloxyanilines involves the introduction of the allyloxy group onto an aniline ring that already bears other substituents. This is often achieved by the allylation of a corresponding functionalized nitrophenol, followed by the reduction of the nitro group to an aniline. This multi-step approach allows for the preparation of highly substituted aniline derivatives.

A notable example is the four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline starting from 2-allylphenol. mdpi.com The process begins with the nitration of 2-allylphenol, which is then selectively brominated. mdpi.com The resulting 2-allyl-4-bromo-6-nitrophenol undergoes O-allylation using allyl bromide under standard Williamson ether synthesis conditions to yield 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene. mdpi.com In the final step, the nitro group is reduced using zinc and ammonium chloride to afford the target aniline, 3-allyl-2-(allyloxy)-5-bromoaniline, in a high yield of 98% for the reduction step. mdpi.com

The following table summarizes the reaction sequence and yields for this synthesis.

StepStarting MaterialReagentsProductYield (%)Reference
1. Nitration2-AllylphenolHNO₃/H₂SO₄2-Allyl-6-nitrophenol15 mdpi.com
2. Bromination2-Allyl-6-nitrophenolN-Bromosuccinimide (NBS)2-Allyl-4-bromo-6-nitrophenol72 mdpi.com
3. Allylation2-Allyl-4-bromo-6-nitrophenolAllyl bromide, K₂CO₃1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene77 mdpi.com
4. Reduction1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzeneZn, NH₄Cl3-Allyl-2-(allyloxy)-5-bromoaniline98 mdpi.com

Advanced Coupling and Bridging Strategies

Beyond simple functionalization, this compound moieties can be incorporated into more complex molecular frameworks, including dimeric structures and polycyclic systems, through advanced coupling and cyclization reactions.

Construction of Bis-Allyloxyaniline Architectures

The construction of molecules containing two allyloxyaniline units, known as bis-allyloxyaniline architectures, involves creating a bridge between two aminophenol or nitrophenol precursors. A general and effective method involves the reaction of α,ω-dihaloalkanes with nitrophenols to form a linking alkyl chain. jst.go.jp

For instance, a synthetic pathway to α,ω-bis(4-aminophenoxy)alkanes begins with the reaction of an α,ω-dibromoalkane with 4-nitrophenolate (B89219) in dimethylformamide (DMF) to produce an α,ω-bis(4-nitrophenoxy)alkane. jst.go.jp Subsequent reduction of the two nitro groups, typically using sodium sulfide (B99878) (Zinin reduction), yields the corresponding bis-aminophenoxyalkane. jst.go.jp To create a bis-allyloxyaniline structure, this established methodology could be adapted by O-allylation of the bis-nitrophenoxyalkane before the reduction step. This would involve reacting the α,ω-bis(4-nitrophenoxy)alkane with allyl bromide in the presence of a base. The final step would be the simultaneous reduction of both nitro groups to yield a bis-allyloxyaniline derivative connected by an alkane bridge.

The table below outlines the key steps for the synthesis of a bis-aminophenoxyalkane precursor, which can be adapted for bis-allyloxyaniline synthesis. jst.go.jp

StepReactant 1Reactant 2ProductYield (%)Reference
1. Coupling1,4-Dibromobutane4-Nitrophenolate1,4-Bis(4-nitrophenoxy)butane53 jst.go.jp
2. Reduction1,4-Bis(4-nitrophenoxy)butaneNa₂S·9H₂O, NaOH1,4-Bis(4-aminophenoxy)butane71 jst.go.jp
Formation of Polycyclic Systems Incorporating this compound Moieties

The allyl group of this compound provides a reactive handle for constructing fused polycyclic systems. Two powerful strategies for this purpose are the Claisen rearrangement and Ring-Closing Metathesis (RCM).

The aromatic Claisen rearrangement is a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement that converts an aryl allyl ether into an ortho-allyl phenol upon heating. organic-chemistry.org This reaction can be used to introduce an allyl group onto the aniline ring, which can then participate in further cyclization reactions. While often requiring high temperatures, the reaction can be accelerated by Lewis acids. rsc.org

A more versatile strategy for forming polycyclic systems is Ring-Closing Metathesis (RCM). wikipedia.org This reaction uses transition-metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to form a new double bond between two existing alkene moieties within the same molecule, releasing ethylene (B1197577) as a byproduct. organic-chemistry.org To apply this to this compound, the molecule would first need to be N-allylated to create a diallyl substrate. The intramolecular RCM reaction between the O-allyl and N-allyl groups would then generate a new heterocyclic ring fused to the benzene core, resulting in a dihydro-oxazine-fused aniline derivative. The utility of RCM has been demonstrated in the synthesis of a wide variety of fused heterocycles and complex polycyclic frameworks. nih.govbeilstein-journals.orgresearchgate.net

Chemo- and Regioselective Synthetic Approaches

The synthesis of this compound from its most logical precursor, 3-aminophenol, presents a significant challenge in selectivity. The 3-aminophenol molecule possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Direct allylation with an allyl halide under basic conditions can lead to a mixture of products, including the desired O-allylated product (this compound), the N-allylated product (3-(allyl-amino)phenol), the N,N-diallylated product, and the O,N-diallylated product.

To achieve a chemo- and regioselective synthesis of this compound, the more nucleophilic amino group can be temporarily protected. A common method involves the condensation of the aminophenol with benzaldehyde (B42025) to form a Schiff base (imine). jst.go.jp This protection strategy masks the amino group, allowing for the selective O-allylation of the hydroxyl group using allyl bromide and a base like potassium carbonate. jst.go.jp After the ether linkage is formed, the imine protecting group can be easily removed by acid hydrolysis to regenerate the free amino group, yielding the desired this compound with high selectivity. jst.go.jp

The table below summarizes a selective O-alkylation procedure using this protection strategy.

StepSubstrateReagentsIntermediate/ProductYield (%)Reference
1. Protectiono-AminophenolBenzaldehydeN-Benzylidene-2-aminophenol96.4 jst.go.jp
2. O-AllylationN-Benzylidene-2-aminophenolAllyl bromide, K₂CO₃2-(Allyloxy)-N-benzylideneaniline82.2 jst.go.jp
3. Deprotection2-(Allyloxy)-N-benzylideneanilineaq. HCl, then NaHCO₃2-(Allyloxy)aniline (B49392)(Implied High) jst.go.jp

Note: Data from reference jst.go.jp is for the ortho isomer but demonstrates the general principle applicable to the meta isomer.

Further, the Claisen rearrangement itself is a highly regioselective reaction, typically proceeding to the ortho position of the ether. organic-chemistry.org In cases where both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org This inherent selectivity is a key tool in directing the formation of specific isomers in the synthesis of functionalized anilines.

Reactivity and Transformational Pathways of 3 Allyloxy Aniline Derivatives

Nucleophilic Behavior of the Aniline (B41778) Moiety

The primary amine (-NH₂) group in 3-(allyloxy)aniline imparts significant nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. However, the nucleophilicity of the aniline nitrogen is somewhat attenuated compared to aliphatic amines. This is because the lone pair can be delocalized into the adjacent aromatic π-system, which reduces its availability for reaction. ucalgary.ca

Despite this reduced basicity, the aniline moiety readily participates in a variety of nucleophilic substitution and addition reactions. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used as a protective strategy to moderate the high reactivity of the aniline ring during other transformations. lkouniv.ac.in

Alkylation: Reaction with alkyl halides, although this can sometimes lead to over-alkylation, producing secondary and tertiary amines.

Coupling Reactions: The amino group can react with diazonium salts to form brightly colored azo compounds. byjus.com

The reactivity of the aniline nitrogen is summarized in the table below.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl ChlorideN-(3-(allyloxy)phenyl)acetamide
AlkylationMethyl Iodide3-(Allyloxy)-N-methylaniline
Diazonium CouplingBenzenediazonium Chloride1-(3-(Allyloxy)phenyl)-2-phenyldiazene

Electrophilic Aromatic Substitution Patterns on the this compound Core

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the amino (-NH₂) and the allyloxy (-OCH₂CH=CH₂) groups. Both are classified as activating, ortho-, para-directing groups. lkouniv.ac.inorganicchemistrytutor.comsavemyexams.com

The directing influence of these substituents on incoming electrophiles can be predicted by considering their relative activating strengths and positions. libretexts.org

The amino group at C1 is a powerful activating group. It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The allyloxy group at C3 is also an activating group, though generally weaker than the amino group. It directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.

Since both groups reinforce the activation of the C2, C4, and C6 positions, these sites are the most susceptible to electrophilic attack. The amino group is the stronger activator, so it will primarily control the regioselectivity. lkouniv.ac.in Therefore, electrophilic substitution on this compound is expected to yield a mixture of 2-, 4-, and 6-substituted products. It is important to note that direct halogenation or nitration of anilines can be difficult to control and may lead to over-reaction or oxidation. byjus.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com

PositionActivation by -NH₂ (at C1)Activation by -OAllyl (at C3)Predicted Reactivity
C2Ortho (Strongly Activated)Ortho (Activated)Highly Favorable
C4Para (Strongly Activated)Ortho (Activated)Highly Favorable
C5Meta (Not Activated)Para (Activated)Less Favorable
C6Ortho (Strongly Activated)Para (Activated)Highly Favorable

Reactivity of the Allyloxy Group

The allyloxy group is a key functional handle that enables a variety of unique and powerful transformations, particularly sigmatropic rearrangements and radical-mediated cyclizations.

Sigmatropic Rearrangements (e.g., Claisen-type Rearrangements in Related Systems)

Aryl allyl ethers, such as this compound, are known to undergo thermal or Lewis acid-catalyzed beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangements, a transformation known as the Claisen rearrangement. wikipedia.orgorganic-chemistry.org This concerted, intramolecular process involves the migration of the allyl group from the oxygen atom to a carbon atom of the aromatic ring. wikipedia.org

For an allyl phenyl ether, the allyl group typically migrates to the ortho position. organic-chemistry.org In the case of this compound, this would lead to the formation of ortho-allyl aminophenols. There are two possible ortho positions relative to the ether linkage: C2 and C4. The subsequent migration of the allyl group would result in the formation of 2-allyl-5-aminophenol and/or 4-allyl-3-aminophenol, which then tautomerize to the more stable phenolic form. The regioselectivity can be influenced by the presence of other substituents on the ring. wikipedia.org For example, electron-donating groups at the meta-position have been shown to direct the rearrangement to the para-position in related systems. wikipedia.org

Radical-Mediated Cyclizations and Insertions

The allyloxy group is an excellent participant in radical reactions, enabling the construction of heterocyclic ring systems such as dihydrobenzofurans. researchgate.netresearchgate.net These transformations typically involve the generation of an aryl radical, which then undergoes an intramolecular cyclization onto the allylic double bond.

Allyloxyaryl radicals can be generated in situ from the corresponding anilines. A common method involves the diazotization of the aniline's amino group (e.g., with sodium nitrite (B80452) and acid, or with an alkyl nitrite) to form a diazonium salt. This intermediate can then undergo a single electron transfer (SET) process, often promoted by a metal catalyst or other reagents, to generate the desired aryl radical with the expulsion of nitrogen gas. researchgate.net

Once the aryl radical is formed, it can attack the proximate double bond of the allyloxy side chain in an intramolecular fashion. wikipedia.org This radical cyclization step is typically very rapid and selective. For allyloxy systems, a 5-exo-trig cyclization is highly favored according to Baldwin's rules, leading to the formation of a five-membered dihydrobenzofuran ring system. wikipedia.orgnih.gov The resulting alkyl radical intermediate is then quenched, often by abstracting a hydrogen atom from a donor molecule or by reacting with another species in the reaction mixture, to yield the final product. nih.gov This strategy has been effectively used in the synthesis of various substituted dihydrobenzofurans from allyloxy-substituted precursors. researchgate.netresearchgate.netnii.ac.jpnih.gov

Insertion of Small Molecules (e.g., Sulfur Dioxide)

The insertion of small molecules, such as sulfur dioxide (SO₂), into the framework of organic compounds represents a powerful strategy for synthesizing sulfonyl-containing molecules like sulfonamides and sulfones. While direct studies on this compound are not extensively documented, the reactivity of its constituent functional groups—the aniline moiety and the allyl ether—has been explored in related systems, suggesting plausible transformation pathways.

A highly relevant transformation involves the reaction of 2-(allyloxy)anilines with a sulfur dioxide surrogate (DABCO-bis(sulfur dioxide)) and aryl propiolates. rsc.org This process is initiated by the in-situ generation of a 2-(allyloxy)aryl radical, which undergoes intramolecular addition to the double bond of the allyl group, forming an alkyl radical. This intermediate then traps sulfur dioxide to produce an alkylsulfonyl radical, which subsequently reacts with the aryl propiolate to yield complex sulfonyl-bridged dihydrobenzofuran and coumarin (B35378) derivatives through a cascade of cyclization and rearrangement. rsc.org This radical-mediated pathway highlights a potential transformation for the this compound isomer, where SO₂ is inserted into a newly formed C-C bond following an intramolecular cyclization.

Other established methods for incorporating sulfur dioxide into aniline frameworks could also be applicable. One such approach is the direct C–H bond sulfonylation of anilines. This metal-free, three-component reaction utilizes anilines, DABCO·(SO₂)₂, and aryldiazonium tetrafluoroborates to generate 2-sulfonylanilines under mild conditions via a proposed radical process. rsc.org Furthermore, general methods for the formal insertion of SO₂ into the C–N bonds of primary amines have been developed, providing a route to sulfonamides. chemrxiv.org These reactions demonstrate the feasibility of targeting the aniline portion of this compound for SO₂ insertion.

The allyl group itself is also a handle for SO₂ insertion. Potassium allyltrifluoroborates, for example, react with sulfur dioxide through a bora-ene reaction to form sulfinyloxy-trifluoroborates, which can be alkylated to produce allyl sulfones. doi.org This indicates that if the allyl ether of this compound were converted to an analogous organoboron or organometallic species, SO₂ insertion at the allyl moiety would be a viable pathway.

Cross-Coupling and Functionalization Reactions

Palladium-Catalyzed Transformations

Palladium catalysis offers a versatile toolkit for the functionalization of this compound, enabling the formation of various carbon-carbon and carbon-heteroatom bonds. These transformations can target the aromatic ring, the amino group, or the allyl moiety.

A prominent reaction is the intramolecular Mizoroki-Heck reaction, a powerful method for constructing heterocycles from substrates like allyl aryl ethers. chim.it In this process, an aryl halide (or triflate) derivative of this compound would undergo oxidative addition to a Pd(0) catalyst, followed by intramolecular carbopalladation across the allyl double bond and subsequent β-hydride elimination to yield a dihydrobenzofuran ring system. The use of chiral ligands can render these reactions enantioselective. chim.it

For intermolecular couplings, halogenated derivatives of this compound serve as key precursors. For instance, 3-allyl-2-(allyloxy)-5-bromoaniline, synthesized in a four-step sequence, is an ideal substrate for cross-coupling reactions. mdpi.comresearchgate.net This bromo-substituted aniline can readily participate in canonical palladium-catalyzed reactions:

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species (like a boronic acid or ester) to form C-C bonds. wikipedia.orgnih.gov A bromo-substituted this compound could be coupled with various aryl, vinyl, or alkyl boronic acids to synthesize complex biaryls and other substituted derivatives. libretexts.orgorganic-chemistry.org The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling an aryl halide with an amine. organic-chemistry.orgwikipedia.org While this compound itself could act as the amine coupling partner, a halogenated version could react with other primary or secondary amines to produce more complex diarylamines. wikipedia.orgresearchgate.net

Sophisticated cascade reactions have also been developed. For example, 2-(allyloxy)aniline (B49392) can react with 4-iodophenol (B32979) in a palladium-catalyzed sequence to deliver a medium-sized heterocyclic ring, demonstrating a tandem process that functionalizes both the amine and the allyl group. chinesechemsoc.orgchinesechemsoc.org

Reaction Type Substrates Catalyst System (Example) Product Type Citation(s)
Intramolecular HeckAryl halide with tethered alkenePd(OAc)₂, Ligand (e.g., BINAP)Heterocycles (e.g., Dihydrofurans) chim.it
Suzuki-Miyaura CouplingAryl Halide, Boronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)Biaryls, Substituted Arenes wikipedia.orgnih.govlibretexts.org
Buchwald-Hartwig AminationAryl Halide, AminePd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu)Aryl Amines, Diaryl Amines organic-chemistry.orgwikipedia.org

Copper-Catalyzed Processes

Copper-catalyzed reactions, particularly the Ullmann condensation, are a classic and effective method for forming carbon-heteroatom bonds, providing an alternative to palladium-based systems. organic-chemistry.org These processes are well-suited for the synthesis and functionalization of aniline derivatives.

The Ullmann C-N coupling reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base, often at elevated temperatures. organic-chemistry.orgrsc.org this compound could serve as the nucleophile, reacting with various aryl halides to produce N-aryl-3-(allyloxy)anilines. Conversely, a halogenated this compound could react with other amines. Research on the related isomer, 2-(allyloxy)aniline, has demonstrated its successful coupling with 4-iodoanisole (B42571) using a copper catalyst, confirming the viability of this transformation for the allyloxyaniline scaffold. acs.org

The mechanism of the Ullmann reaction has been a subject of extensive study, with several pathways proposed, including an oxidative addition-reductive elimination sequence involving a Cu(I)/Cu(III) cycle. rsc.org Mechanistic probes using o-(allyloxy)iodobenzene in copper-catalyzed amination reactions have been employed to test for radical intermediates. The high yield of the C-N coupled product without the formation of cyclized byproducts suggests that free radical pathways may not be dominant in all cases, pointing towards a concerted or organometallic pathway. researchgate.netnih.gov

The choice of ligand is crucial for modern Ullmann-type reactions, allowing them to proceed under milder conditions. rsc.orgalberts.edu.in Diamines, amino alcohols, and picolinhydrazides are among the ligands that have been shown to promote these couplings effectively, even at room temperature in some cases. chemrxiv.org

Reaction Type Reactant 1 Reactant 2 Catalyst System (Typical) Bond Formed Citation(s)
Ullmann C-N CouplingAryl HalideAmine (e.g., this compound)CuI, Ligand, BaseAryl C-N organic-chemistry.orgrsc.org
Ullmann C-O CouplingAryl HalideAlcohol/Phenol (B47542)CuI, Ligand, BaseAryl C-O organic-chemistry.org

Visible-Light-Induced C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful platform for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions to forge new bonds. ethz.chbeilstein-journals.org This technology has been successfully applied to this compound, unlocking unique reactivity patterns.

In one notable example, this compound was used as a substrate in an intramolecular radical carboaminoxylation reaction. thieme-connect.com Under photoredox conditions, this transformation allows for the simultaneous formation of C-C and C-O bonds, leading to complex heterocyclic products. Another study reports the use of this compound in a photoredox-enabled radical C-N borylation, demonstrating a novel method for installing a boryl group onto the nitrogen atom. amazonaws.com

These reactions are typically initiated by a photocatalyst, such as a ruthenium or iridium complex, which absorbs visible light and enters an excited state. ethz.ch This excited catalyst can then engage in single-electron transfer (SET) with the substrate or another reagent to generate a radical ion. This radical can then undergo a variety of downstream processes, including intramolecular cyclization or reaction with other species. The ability to generate radicals from this compound under mild, light-driven conditions opens the door to a wide array of functionalizations that are complementary to traditional transition-metal-catalyzed methods.

Reaction Type Substrate Key Reagents Catalyst System (Example) Transformation Citation(s)
Intramolecular CarboaminoxylationThis compoundRadical InitiatorPhotoredox Catalyst (e.g., Ru(bpy)₃²⁺)Heterocycle Synthesis thieme-connect.com
Radical C-N BorylationThis compoundBorylation AgentPhotoredox CatalystN-B Bond Formation amazonaws.com

Mechanistic Investigations into 3 Allyloxy Aniline Reactions

Elucidation of Reaction Intermediates and Transition States

A chemical reaction often proceeds through a series of steps involving transient species known as reaction intermediates and high-energy configurations called transition states. dalalinstitute.com Intermediates are short-lived, unstable molecules that exist in a potential energy valley between two transition states. dalalinstitute.comlibretexts.org In contrast, a transition state is a specific configuration along the reaction coordinate with the highest potential energy and cannot be isolated. dalalinstitute.com Understanding these fleeting species is key to deciphering a reaction's pathway.

In reactions involving the aniline (B41778) functional group, a common intermediate is the corresponding aryl diazonium salt, which is typically generated in situ from the amine. researchgate.netrsc.org These diazonium salts are versatile intermediates that can be converted into a variety of other functional groups. researchgate.netsci-hub.se The transformation of the diazonium salt often proceeds via the formation of another critical intermediate: an aryl radical. sci-hub.sepku.edu.cn This occurs through a single electron transfer (SET) to the diazonium ion, leading to the loss of dinitrogen gas and the generation of the highly reactive aryl radical. pku.edu.cn

The Hammond postulate provides a framework for understanding the structure of the often-unobservable transition state by relating it to the nearest stable species on the reaction coordinate (reactant, intermediate, or product). libretexts.org For an endergonic step, such as the formation of a reactive intermediate, the transition state is expected to resemble the structure of that intermediate. libretexts.org Therefore, by studying the factors that stabilize intermediates like carbocations or radicals, chemists can infer the nature of the transition states leading to their formation. libretexts.org For reactions of 3-(allyloxy)aniline, this principle allows for rationalizing reactivity and regioselectivity based on the stability of the potential aryl radical or cation intermediates.

Analysis of Radical Pathway Intermediacy

Determining whether a reaction proceeds through a radical pathway is a common mechanistic challenge. A widely used technique for this purpose is the radical clock experiment. pku.edu.cnscispace.com This method employs a substrate that undergoes a rapid, unimolecular rearrangement if a radical intermediate is formed. The rate of this rearrangement must be known and fast enough to compete with other potential reaction steps.

For probing the intermediacy of aryl radicals, ortho-substituted allyloxy arenes, such as 2-(allyloxy)aniline (B49392) or 2-(allyloxy)iodobenzene, are frequently used as radical clocks. pku.edu.cnacs.orgcas.cn If an aryl radical is generated at the C1 position, it can undergo a rapid 5-exo-trig cyclization to form a five-membered ring. acs.org The detection of this cyclized product is strong evidence for the involvement of a free aryl radical intermediate. acs.orgnih.gov Conversely, the exclusive formation of the product of direct substitution, without any cyclization, suggests a non-radical pathway. acs.org

Several studies have utilized this approach to investigate various reaction mechanisms. For instance, in a copper-promoted trifluoromethylation reaction, the use of 2-(allyloxy)aniline as the substrate resulted in a 68% yield of the cyclized product, confirming the formation of an aryl radical species. cas.cn Similarly, in an electrochemical Sandmeyer reaction, the diazonium salt derived from 2-(allyloxy)aniline yielded only the cyclized product, again indicating a radical pathway. rsc.orgpku.edu.cn In contrast, a copper-catalyzed N-arylation of piperidine (B6355638) with 2-(allyloxy)iodobenzene yielded the direct amination product, with no detectable cyclized byproducts, making an aryl radical intermediate unlikely under those conditions. acs.org

These findings are summarized in the table below, illustrating how the product distribution in radical clock experiments provides insight into the underlying reaction mechanism.

Reaction TypeRadical Clock SubstrateCatalyst/ConditionsProduct(s) ObservedMechanistic ImplicationReference(s)
Electrochemical SandmeyerDiazonium salt of 2-(allyloxy)anilinePt electrodes, constant currentCyclized product onlyRadical pathway confirmed rsc.orgpku.edu.cn
Copper-Catalyzed N-Arylation2-(allyloxy)iodobenzeneCuI / TBPMAcyclic arylamine (45%), hydrodehalogenation (2%)Radical pathway unlikely acs.org
Copper-Promoted Trifluoromethylation2-(allyloxy)anilinei-AmONO / CuCyclized product (68%)Radical pathway confirmed cas.cn
Three-Component Reaction2-(allyloxy)anilinesNone (radical initiator used)Cyclized sulfonyl productRadical pathway confirmed researchgate.netsci-hub.se

This table presents data from experiments using 2-(allyloxy)aniline and related compounds as radical clocks to probe for the intermediacy of aryl radicals in various reaction types.

Studies on Allylic Rearrangement Mechanisms

The allyl ether group in this compound is susceptible to rearrangement reactions, most notably the Claisen rearrangement. wiley-vch.descirp.org The Claisen rearrangement is a scispace.comscispace.com-sigmatropic rearrangement, a class of pericyclic reactions, that converts an allyl aryl ether into a γ,δ-unsaturated carbonyl compound or, in the case of phenols, an ortho-allyl phenol (B47542). wiley-vch.de The reaction is typically initiated by heat and proceeds through a concerted, cyclic transition state where bond breaking and bond formation occur simultaneously. wiley-vch.descirp.org

For an allyl aryl ether, the rearrangement involves the allyl group migrating from the oxygen atom to the ortho position of the aromatic ring. If both ortho positions are blocked, the allyl group can migrate to the para position in a two-step process. scirp.org The reactivity in Claisen rearrangements is influenced by the electronic properties of the substrate; for example, allyloxynaphthalenes are more reactive than allyloxybenzene due to the higher double bond character of the C1-C2 bond in naphthalene, which participates in the cyclic transition state. scirp.org

While direct studies on this compound are not prevalent in the reviewed literature, the established mechanism for allyl aryl ethers serves as the primary model for its behavior. Computational studies on the thermal rearrangement of allyl aryl ethers suggest that a formal pku.edu.cnscispace.com-shift is unlikely to be a concerted process due to a high energetic barrier. acs.org Instead, a pathway involving a tandem O pku.edu.cnscispace.com-sigmatropic shift followed by a scispace.comscispace.com-sigmatropic (Claisen) rearrangement is considered more probable. acs.org

It is also important to note that under certain conditions, particularly with polar solvents, an intermolecular rearrangement can compete with or supplant the intramolecular Claisen rearrangement. scirp.org This alternative pathway often involves the formation of an allyl cation and a phenoxide ion, which can then recombine or react with the solvent. scirp.org

Stereochemical Implications in Asymmetric Catalytic Processes

Asymmetric catalysis aims to control the stereochemical outcome of a reaction, producing a chiral product with a preference for one enantiomer over the other. uwindsor.ca This is typically achieved by using a chiral catalyst, which creates a chiral environment that differentiates between the prochiral faces or groups of the substrate. mdpi.commdpi.com For a substrate like this compound, asymmetric transformations could target the allyl group or reactions involving the aniline moiety.

In a potential asymmetric reaction, this compound would coordinate to a metal center that is part of a chiral complex. researchgate.net The ligands attached to the metal are chiral and create a specific three-dimensional space around the active site. mdpi.comresearchgate.net The stereochemical outcome is then determined by the steric and electronic interactions between the substrate and the chiral ligand framework, which favors one transition state geometry over the other, leading to an enantiomerically enriched product. mdpi.com

For example, in palladium-catalyzed asymmetric allylic alkylation, a palladium(0) catalyst with a chiral ligand can react with an allylic substrate to form a chiral product. A palladium(0)-catalyzed rearrangement of an allyl enol ether, a transformation analogous to a Claisen rearrangement, has been shown to generate α-aryl quaternary carbon centers with high enantioselectivity. wisconsin.edu In such a reaction involving a derivative of this compound, the chiral catalyst would control the facial selectivity of the C-C bond formation, dictating the absolute configuration of the newly formed stereocenter.

The concept of double stereodifferentiation becomes relevant if both the substrate and a reagent are chiral. uwindsor.ca In such cases, the inherent chirality of the substrate and the chirality of the catalyst can either work in concert (a "matched pair") to enhance stereoselectivity or in opposition (a "mismatched pair"), which can diminish or even reverse the selectivity. uwindsor.ca

Substrate-Dependent Mechanistic Divergence

The pathway a reaction follows can be highly sensitive to the specific structure of the substrate and the reaction conditions. This phenomenon, known as mechanistic divergence, occurs when a small change leads the reaction down a completely different mechanistic path, resulting in different products. acs.orgpitt.edu

A clear example of this is seen in the reaction of halo ketones, where switching the halogen from bromine to iodine caused a mechanistic switch. acs.org The bromo ketone reacted through an apparent radical pathway to give the substitution product, whereas the iodo ketone underwent fragmentation via a polar mechanism. acs.org This divergence highlights how the electronegativity and leaving group ability of a substituent can govern the competition between radical and polar pathways. acs.org

Solvent choice and temperature can also induce mechanistic divergence. In the rearrangement of cinnamyloxybenzene, heating in the nonpolar solvent decalin leads to a Claisen rearrangement, while heating in the polar diethylene glycol promotes an intermolecular process via a cinnamyl cation. scirp.org Another example is the ring-closing metathesis (RCM) of certain di-allyl substrates. At room temperature, the expected RCM product is formed, but performing the reaction with microwave heating at a higher temperature leads to a mixture of isomeric products due to a subsequent double bond rearrangement. semanticscholar.org

The following table details an example of substrate-dependent mechanistic divergence.

SubstrateConditionsProductsPostulated MechanismReference
N-cyclohexenyl-α-chloroacetamideAIBN, Bu₃SnHOctahydroindolone (cyclized)Reductive radical chain pitt.edu
N-cyclohexenyl-α-iodoacetamideAIBN, Bu₃SnHHexahydroindolone (oxidized) + N-cyclohexenylacetamide (reduced)Single electron transfer from cyclized intermediate to starting material overrides chain process pitt.edu

This table illustrates how changing the halogen on the substrate leads to different products via distinct mechanistic pathways under radical-generating conditions.

Computational Chemistry and Theoretical Modeling of 3 Allyloxy Aniline Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for analyzing the reaction pathways of molecules like 3-(allyloxy)aniline. By calculating the energies of reactants, transition states, and products, DFT can predict the feasibility and preferred routes of chemical transformations. stackexchange.com

For instance, in reactions involving allyloxyanilines, DFT calculations can be employed to study the mechanisms of various transformations. A notable example is the Claisen rearrangement, a common reaction for allyl aryl ethers. Theoretical calculations using methods like B3LYP/6-31G(d,p) have been shown to accurately predict the regioselectivity of such rearrangements by evaluating the energies of the transition states. acs.org These calculations can determine whether the reaction will proceed via the less sterically hindered ortho position or an alternative pathway. Studies on related systems, such as meta-allyloxy aryl ketones, have demonstrated that DFT can elucidate the electronic and steric effects that govern the reaction's outcome. researchgate.net

Furthermore, DFT is utilized to investigate radical-mediated reactions. For example, in the deaminative chlorosulfonylation of 2-(allyloxy)aniline (B49392), the detection of a radical cyclization product supports a radical mechanism, a finding that can be further explored and rationalized through DFT calculations of the reaction intermediates and transition states. acs.orgacs.org DFT calculations have also been instrumental in understanding the reaction pathways of other complex organic reactions, such as those involving the synthesis of benzoimidazoles from 2-(allyloxy)-aniline derivatives. mdpi.com

The table below summarizes representative data that can be obtained from DFT calculations for reaction pathway analysis.

Reaction StudiedComputational MethodKey Findings
Claisen Rearrangement of meta-substituted allyl aryl ethersB3LYP/6-31G(d,p)Correctly predicts regioselectivity based on transition state energies. acs.org
Deaminative Sulfonylation of AnilinesQuantum Chemical CalculationsProposes a mechanism involving the reduction of a diazonium salt by sulfite. acs.orgacs.org
Radical-Mediated Trifunctionalization of 2-(allyloxy)-anilineDFT CalculationsShows that the reaction pathway involving 1,4-CN migration is energetically favorable. mdpi.com

Quantum Chemical Studies of Electronic Structures and Reactivity

Quantum chemical studies provide a detailed understanding of the electronic structure of this compound, which is fundamental to its reactivity. These studies often involve the calculation of molecular orbitals, charge distributions, and other electronic properties.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting a molecule's reactivity. For this compound, the distribution and energies of these frontier orbitals determine its behavior as a nucleophile or electrophile. In electrophilic aromatic substitution reactions, the sites with the highest HOMO density are the most likely to be attacked. Computational methods can map these properties and thus predict the regioselectivity of such reactions. rsc.org

Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool that can be used to study intramolecular interactions, such as hyperconjugation and charge delocalization, within the this compound molecule. tandfonline.com These interactions can significantly influence the molecule's stability and reactivity.

The following table presents typical electronic properties that can be calculated for this compound.

PropertyDescriptionSignificance
HOMO EnergyEnergy of the highest occupied molecular orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Indicates the chemical reactivity and stability of the molecule.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential onto the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com
Mulliken Atomic ChargesProvides a measure of the partial charge on each atom.Helps in understanding charge distribution and reactive sites.

Prediction of Regio- and Stereoselectivity in Allyloxy-Containing Systems

Computational chemistry offers robust methods for predicting the regio- and stereoselectivity of reactions involving allyloxy-containing systems like this compound. This is particularly important in complex organic syntheses where multiple products can be formed.

As mentioned earlier, DFT calculations are highly effective in predicting the regioselectivity of the Claisen rearrangement in allyloxybenzene derivatives. By comparing the activation energies of the different possible transition states, the most favorable reaction pathway and the major product can be identified. acs.org For meta-substituted allyl aryl ethers, it has been shown that while frontier molecular orbital theory may fail, DFT calculations on reactants and transition states can accurately predict the outcome. acs.org

In addition to thermal rearrangements, computational methods can also predict the selectivity of other reaction types. For instance, in cycloaddition reactions involving N-allyl substituted compounds, DFT calculations have been used to rationalize the observed regio- and stereoselectivity. researchgate.net For electrophilic aromatic substitution reactions, methods like the RegioSQM approach, which calculates the free energies of protonated intermediates, have shown high accuracy in predicting the site of reaction. rsc.org

The table below illustrates how computational models can be applied to predict selectivity.

Reaction TypeComputational ApproachPredicted Outcome
Aromatic Claisen RearrangementDFT (e.g., B3LYP/6-31G(d,p))Regioselectivity (ortho vs. para products). acs.orgresearchgate.net
Electrophilic Aromatic HalogenationRegioSQM (PM3)Regioselectivity based on the stability of protonated intermediates. rsc.org
Cycloaddition ReactionsDFTRegio- and stereoselectivity of the addition to the allyl group. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules. bigchem.eunih.goviitm.ac.in

Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and their relative energies. For this compound, this would involve studying the rotation around the C-O and C-C bonds of the allyloxy group. A relaxed potential energy scan, often performed using DFT, can predict the most stable conformations. tandfonline.com The ground-state conformational preference can have a significant impact on reactivity, as demonstrated in studies of Claisen rearrangements where the reactant's conformation influences the regiochemical outcome. acs.org

Molecular dynamics simulations provide a time-dependent view of the molecule's motion. researchgate.net By simulating the movement of atoms over time, MD can reveal how the molecule flexes, vibrates, and interacts with its environment (e.g., solvent molecules). iitm.ac.in This information is valuable for understanding reaction dynamics, solvation effects, and the accessibility of different reactive sites. While specific MD studies on this compound are not widely reported, the methodology is broadly applicable to molecules of this type. nih.govresearchgate.net

The following table outlines the types of information that can be obtained from these computational studies.

TechniqueInformation ObtainedRelevance
Conformational Analysis (e.g., Potential Energy Scan)Stable conformers, rotational energy barriers, dihedral angles. tandfonline.comUnderstanding the ground-state structure and its influence on reactivity.
Molecular Dynamics (MD) SimulationAtomic trajectories, conformational changes over time, solvent effects. iitm.ac.inresearchgate.netElucidating dynamic behavior, reaction mechanisms, and interactions with the environment.
Radius of GyrationA measure of the molecule's compactness over time. researchgate.netIndicates conformational stability and changes.
Root-Mean-Square Deviation (RMSD)Measures the average distance between atoms of superimposed structures. researchgate.netQuantifies conformational fluctuations from a reference structure.

Application in Understanding Fragmentation Pathways

Computational modeling is also applied to understand the fragmentation pathways of molecules like this compound in mass spectrometry. Electron impact (EI) mass spectrometry involves ionizing and fragmenting molecules, and the resulting fragmentation pattern is a molecular fingerprint.

Theoretical calculations can help to rationalize the observed fragments by modeling the structures and stabilities of the various ions and radicals that can be formed. gre.ac.uk For example, studies on related tetrazole derivatives have shown that the fragmentation pathways are highly influenced by the electronic effects of substituents. researchgate.net DFT calculations can be used to predict the most likely cleavage points in the molecule upon ionization. It has been proposed that bonds that elongate the most upon protonation (or ionization) are the ones most likely to break during collision-induced dissociation (CID). gre.ac.uk

In the context of 5-allyloxy-tetrazoles, which share the allyloxy moiety, computational studies have helped to elucidate complex fragmentation mechanisms that can lead to various species, including allyl cations. researchgate.netresearchgate.net These insights are transferable to understanding the potential fragmentation of this compound, where cleavage of the allyl group or fragmentation of the aniline (B41778) ring would be expected.

The table below provides examples of how computational chemistry can aid in interpreting mass spectrometry data.

Fragmentation ProcessComputational MethodInsights Provided
Electron Impact (EI) FragmentationDFT, AM1Prediction of bond cleavage sites based on bond elongation upon ionization. gre.ac.uk
Collision-Induced Dissociation (CID)Quantum Chemistry ModelingElucidation of fragmentation mechanisms and structure of product ions. gre.ac.uk
Photochemical FragmentationDFT(B3LYP)/6-31G(d,p)Correlation between photochemical and mass spectrometric fragmentation pathways. researchgate.netresearchgate.net

Advanced Research Applications of 3 Allyloxy Aniline and Its Derivatives

Building Blocks in Complex Organic Synthesis

The dual functionality of the aniline (B41778) and allyl groups in 3-(allyloxy)aniline provides a platform for constructing complex molecular frameworks, particularly heterocyclic structures that are often the core of pharmacologically active compounds and functional materials.

Anilines and allylamines are fundamental precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, known as aza-heterocycles. researchgate.netnih.gov The aniline moiety can act as a nucleophile or be transformed into a diazonium salt, while the allyl group can participate in various cycloaddition and rearrangement reactions. This compound serves as a valuable starting material in this context, enabling the introduction of an allyloxy side chain into the final heterocyclic system. This side chain can be used for further modifications or to modulate the physicochemical properties of the molecule. The synthesis of aza-heterocycles often involves multi-step reactions where the aniline is a key component for building the core ring structure. mdpi.com

A specific and significant application of allyloxyaniline derivatives is in the synthesis of tetracyclic quinobenzothiazine systems. These compounds are a class of azaphenothiazines investigated for their potential biological activities. researchgate.netnih.gov Research has demonstrated a method to create a variety of substituted quinobenzothiazine derivatives by reacting aniline derivatives with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. nih.gov In this reaction, the aniline derivative attacks the thioquinanthrenediinium salt, leading to a cyclization cascade that forms the rigid, angularly fused quinobenzothiazine core. nih.govmdpi.com

A notable example is the synthesis of 9-allyloxy-5-methyl-12H-quino[3,4-b] scispace.combenzothiazinium chloride, which was successfully produced using an allyloxyaniline precursor. nih.gov This reaction highlights the direct incorporation of the allyloxy group from the starting aniline into a complex heterocyclic framework. The general reaction scheme involves the initial reaction in pyridine, followed by oxidation to yield the final quinobenzothiazinium salt. nih.gov

Table 1: Examples of Quinobenzothiazine Derivatives from Aniline Precursors This table is generated based on data for various substituted anilines to illustrate the synthetic scope.

Aniline PrecursorResulting Quinobenzothiazine DerivativeReference
3-Propoxyaniline10-Propoxy-5-methyl-12H-quino[3,4-b] scispace.combenzothiazinium chloride nih.gov
3-Allyloxyaniline9-Allyloxy-5-methyl-12H-quino[3,4-b] scispace.combenzothiazinium chloride nih.gov
3-Propargyloxyaniline10-Propargyloxy-5-methyl-12H-quino[3,4-b] scispace.combenzothiazinium chloride nih.gov
3-Benzyloxyaniline10-Benzyloxy-5-methyl-12H-quino[3,4-b] scispace.combenzothiazinium chloride nih.gov

The reactivity of the allyloxyaniline scaffold is further demonstrated in the synthesis of complex fused heterocyclic systems, such as sulfonyl-bridged coumarins. While research has specifically detailed this reaction using the 2-(allyloxy)aniline (B49392) isomer, the underlying mechanism showcases the potential of the allyloxyaniline framework in radical-mediated cyclizations. researchgate.net

In this process, a 2-(allyloxy)aryl radical is generated in situ from the corresponding aniline. researchgate.net This radical undergoes an intramolecular addition to the double bond of the allyl group, forming an alkyl radical intermediate. This intermediate then traps sulfur dioxide (from a surrogate like DABCO-bis(sulfur dioxide)) to produce an alkylsulfonyl radical. A subsequent cascade of radical cyclization and rearrangement involving reaction with an aryl propiolate yields the complex sulfonyl-bridged dihydrobenzofuran and coumarin (B35378) derivatives. researchgate.net This sophisticated one-pot reaction highlights the utility of the allyloxy group in directing the formation of multiple rings and incorporating a sulfonyl bridge, a structural motif of interest in medicinal chemistry.

Monomers and Modifiers in Polymer Science

In polymer science, the allyl group of this compound provides a site for polymerization and cross-linking, while the aniline core can be integrated into various polymer backbones to enhance thermal stability and other material properties.

The allyl functional group is a valuable component in the design of cross-linked polymers. researchgate.net Polymers containing allyl groups can undergo thermally or photochemically induced cross-linking reactions. This process creates a three-dimensional polymer network, which significantly enhances the material's thermal stability, mechanical strength, and chemical resistance compared to its linear counterparts. researchgate.netrasayanjournal.co.in

This compound can act as a monomer or co-monomer in polymerization reactions. The presence of the allyl ether group allows for the formation of a networked polymer structure through the reaction of these double bonds. researchgate.net For instance, co-polymers of acrylic acid can be cross-linked with monomers containing poly-alkenyl groups, resulting in gel-like polymers with high water absorption capacity. rasayanjournal.co.in The fundamental principle involves initiating a free-radical reaction that links the polymer chains via the allyl groups, a strategy applicable to monomers like this compound. google.com

Bismaleimide (BMI) resins are a class of high-performance thermosetting polymers known for their excellent thermal stability, high glass transition temperatures, and good mechanical properties, making them suitable for aerospace and electronics applications. scispace.comrevmaterialeplastice.ro The properties of BMI resins are often tailored by co-polymerizing BMI monomers with reactive co-monomers, frequently compounds containing allyl groups like 2,2′-diallyl bisphenol A (DABA). cnrs.frnih.gov

In an effort to simplify and improve existing BMI resin systems, researchers attempted to design a single monomer that contained all the necessary reactive functionalities. scispace.comcnrs.fr This led to the synthesis of 3-(allyloxy)-2-hydroxypropyl 4-maleimidobenzoate . This monomer was created using epoxy chemistry to combine a maleimide (B117702) group (for polymerization), an allyl group (for cross-linking, derived from an allyloxy precursor), and ether linkages (for toughness) into one molecule. scispace.comcnrs.fr Although this specific, complex monomer ultimately proved to be ineffective due to poor processability and moisture sensitivity, its design underscores the recognized potential of the allyloxy moiety as a building block for modifying and developing advanced, high-performance BMI resins. scispace.comcnrs.fr

Table 2: Typical Components in Toughened Bismaleimide (BMI) Resin Systems

Component TypeExample CompoundFunctionReference
Bismaleimide Monomer4,4′-Bismaleimidodiphenylmethane (BDM)Forms the primary polymer backbone via free-radical polymerization. cnrs.fr
Reactive Co-monomer2,2′-diallyl bisphenol A (DABA)Toughening agent; reacts with maleimide groups via 'ene' and Diels-Alder reactions. cnrs.fr
Experimental Monomer3-(allyloxy)-2-hydroxypropyl 4-maleimidobenzoateAttempted single-monomer system incorporating both maleimide and allyl functionalities. scispace.comcnrs.fr

Scaffolds for Structure-Activity Relationship (SAR) Studies

The this compound core structure serves as a versatile scaffold in medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies. Its synthetic tractability allows for systematic modifications at multiple positions, enabling researchers to probe the structural requirements for optimal interaction with biological targets. The aniline nitrogen, the allyloxy group, and the aromatic ring itself are all amenable to chemical derivatization, providing a platform to investigate how changes in sterics, electronics, and lipophilicity influence biological activity.

Design and Synthesis of Enzyme Inhibitors

The this compound framework has been integral to the design and synthesis of various enzyme inhibitors. Researchers leverage this scaffold to create libraries of compounds where specific substituents are systematically varied to understand their impact on inhibitory potency.

A notable application is in the development of 15-lipoxygenase (15-LOX) inhibitors. nih.gov Lipoxygenases are enzymes involved in the inflammatory cascade, making them attractive targets for anti-inflammatory drug discovery. nih.gov In one study, a series of 3-allyl-4-allyloxyaniline and 3-allyl-4-prenyloxyaniline amides were synthesized and evaluated for their ability to inhibit soybean 15-lipoxygenase. nih.gov The synthesis involved the amidation of the aniline group with various acyl chlorides. researchgate.net This approach allowed for the introduction of diverse functionalities at the amide position, leading to the identification of potent inhibitors. For instance, the compound 3-allyl-4-(farnesyloxy)-adamantanilide demonstrated an IC50 value of 0.69 μM. nih.gov

The general synthetic strategy often begins with a commercially available starting material, such as 4-nitrophenol, which undergoes allylation followed by a Claisen rearrangement to introduce the allyl group. Subsequent reduction of the nitro group yields the key aniline intermediate, which can then be acylated to produce the final amide derivatives. researchgate.net

Another example involves the synthesis of novel tetracyclic quinobenzothiazine derivatives with potential antimicrobial and anticancer activities. mdpi.comresearchgate.net In this research, this compound was used as a key building block. mdpi.com The synthesis involved the reaction of 3-(allyloxy)acetanilide with other reagents to form complex heterocyclic systems. mdpi.com The resulting compounds, such as 9-allyloxy-5-methyl-12H-quino[3,4-b] Current time information in Bangalore, IN.benzothiazinium chloride, exhibited significant activity against various cancer cell lines and bacterial strains. researchgate.net

The table below summarizes the inhibitory activities of selected this compound derivatives against different enzymes.

CompoundTarget EnzymeInhibitory Activity (IC50)
N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamideSoybean 15-lipoxygenase (SLO)1.35 µM researchgate.net
3-allyl-4-(farnesyloxy)-adamantanilideSoybean 15-lipoxygenase (SLO)0.69 µM nih.gov
9-allyloxy-5-methyl-12H-quino[3,4-b] Current time information in Bangalore, IN.benzothiazinium chlorideHuman Amelanotic Melanoma Cells (C-32)5.3 - 9.3 µM researchgate.net
9-allyloxy-5-methyl-12H-quino[3,4-b] Current time information in Bangalore, IN.benzothiazinium chlorideHuman Breast Adenocarcinoma Cells (MDA-MB-231)5.3 - 9.3 µM researchgate.net
9-allyloxy-5-methyl-12H-quino[3,4-b] Current time information in Bangalore, IN.benzothiazinium chlorideHuman Lung Adenocarcinoma Cells (A549)5.3 - 9.3 µM researchgate.net

Exploration of Substituent Effects on Biological Recognition

The systematic modification of the this compound scaffold allows for a detailed exploration of how different substituents influence molecular recognition by biological targets. These studies are crucial for optimizing lead compounds and understanding the underlying principles of drug-receptor interactions.

The electronic properties of substituents on the aniline ring can significantly affect biological activity. jocpr.com Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a receptor. Conversely, electron-withdrawing groups can decrease electron density and favor interactions with electron-rich sites. afit.edu

In the context of 15-LOX inhibitors, SAR studies revealed that the nature of the amide substituent plays a critical role in inhibitory potency. nih.gov For aliphatic amides, an increase in the size of the amide moiety generally leads to increased inhibitory potency. researchgate.net This suggests that a larger, more lipophilic group at this position can better occupy a hydrophobic pocket within the enzyme's active site. nih.govresearchgate.net Molecular docking studies have supported this, showing that the orientation of the amide and allyl moieties within the active site is a key determinant of inhibitory activity. researchgate.net

Furthermore, the position of the allyloxy group itself is important. The "meta" positioning in this compound provides a specific vector for substituents to explore different regions of a binding pocket compared to ortho or para isomers. Studies on related aniline derivatives have shown that the position of substituents on the aniline ring influences lipophilicity and, consequently, biological activity. researchgate.net

The influence of various substituents on the biological activity of this compound derivatives is highlighted in the table below.

ScaffoldSubstituent VariationObserved Effect on Biological Activity
3-allyl-4-alkoxy-aniline amidesIncreasing size of the amide moiety (e.g., cyclopropyl (B3062369) to adamantyl)Increased inhibitory potency against 15-lipoxygenase. researchgate.net
3-allyl-4-alkoxy-aniline amidesIntroduction of a phenyl group at the amide positionLoss of inhibitory effect against 15-lipoxygenase. researchgate.net
Tetracyclic quinobenzothiazinium derivativesAllyloxy group at position 9High activity against various microbial strains. mdpi.com
Schiff bases derived from anilineElectron-donating methoxy (B1213986) groupEnhanced activity against E. coli, P. mirabilis, and S. aureus. jocpr.com
Schiff bases derived from anilineElectron-withdrawing nitro or naphthyl groupsEnhanced formation of the keto-amine tautomer. jocpr.com

Analytical Methodologies for Characterization and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-(Allyloxy)aniline. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the protons of the aromatic ring, the allylic group, and the amine group each produce distinct signals. The aromatic protons typically appear in the region of δ 6.0-7.5 ppm. Due to the meta-substitution pattern, distinct signals are expected for the protons at the C2, C4, C5, and C6 positions. The proton at C2, being between the two electron-donating groups, would likely show a unique chemical shift. The protons of the allyloxy group exhibit characteristic signals: the methylene (B1212753) protons adjacent to the oxygen (-O-CH₂-) typically resonate around δ 4.5 ppm, while the vinylic protons (-CH=CH₂) appear further downfield between δ 5.0 and 6.5 ppm, showing complex splitting patterns (multiplet) due to spin-spin coupling. The amine (-NH₂) protons present a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the oxygen (C3) and the carbon atom attached to the nitrogen (C1) would be significantly influenced by these heteroatoms, appearing at approximately δ 159 ppm and δ 148 ppm, respectively. The other aromatic carbons would resonate in the typical range of δ 100-130 ppm. The carbons of the allyl group would also be clearly identifiable, with the -O-CH₂- carbon around δ 69 ppm and the vinyl carbons at approximately δ 117 ppm (=CH₂) and δ 133 ppm (-CH=).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds such as 3-methoxyaniline and other substituted anilines.

¹H NMR (Proton)¹³C NMR (Carbon-13)
AssignmentPredicted Chemical Shift (δ, ppm)AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic H (C2, C4, C5, C6)6.2 - 7.2C1 (-NH₂)~148
-NH₂~3.7 (broad singlet)C2~102
-CH= (allyl)5.9 - 6.1 (m)C3 (-O-)~159
=CH₂ (allyl)5.2 - 5.4 (m)C4~130
-O-CH₂-~4.5 (d)C5~106
C6~107
-O-CH₂-~69
-CH=~133
=CH₂~117

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of structure by mapping the electron density of a crystalline solid, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely reported, analysis of related aniline (B41778) derivatives reveals key structural features that would be expected. hmdb.ca

In the solid state, aniline derivatives often exhibit hydrogen bonding between the amine groups of adjacent molecules, influencing the crystal packing. spectrabase.com For this compound, one would anticipate N-H···N or N-H···O hydrogen bonds, the latter involving the ether oxygen. The planarity of the benzene (B151609) ring and the geometry of the amine group, which is slightly pyramidalized, would be determined with high precision. mdpi.com The conformation of the allyloxy side chain, including the torsion angles around the C-O bond, would also be elucidated. Such data is invaluable for understanding structure-property relationships and for computational modeling studies.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₁NO), the nominal molecular weight is 149 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Under electron ionization (EI), the molecular ion (M⁺•) peak would be observed at an m/z of 149. The fragmentation of this compound is expected to proceed through several key pathways characteristic of both anilines and allyl ethers. A primary fragmentation would be the loss of the allyl group (•CH₂CH=CH₂, 41 u), leading to a significant peak at m/z 108, corresponding to the 3-aminophenoxy radical cation. Another characteristic fragmentation is the cleavage of the C-O bond to lose an allyloxy radical, although the charge is more likely to be retained on the aniline fragment. The aniline parent molecule itself has a molecular weight of 93, and its characteristic fragments are often seen in the mass spectra of its derivatives. nist.govmassbank.eu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment IonNotes
149[C₉H₁₁NO]⁺•Molecular Ion (M⁺•)
108[M - C₃H₅]⁺Loss of the allyl group
93[C₆H₇N]⁺•Aniline radical cation (from rearrangement/cleavage)
77[C₆H₅]⁺Phenyl cation, from loss of NH₂ from aniline fragment
41[C₃H₅]⁺Allyl cation

Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanism of reactions involving this compound requires real-time monitoring. In situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, are well-suited for this purpose.

For instance, during the synthesis of this compound from 3-aminophenol (B1664112) and allyl bromide, ATR-FTIR could be used to follow the disappearance of the phenolic O-H stretching band and the appearance of characteristic C-O-C ether stretching bands and C=C stretching of the allyl group. Similarly, if this compound is used in a subsequent reaction, such as the reduction of the allyl group or a reaction at the amine, specific vibrational modes can be monitored to track the consumption of the reactant and the formation of products and intermediates. This approach provides valuable kinetic data without the need for offline sampling and analysis. researchgate.netchimia.ch

Chromatographic Methods for Purification and Reaction Mixture Analysis

Chromatographic techniques are essential for both the purification of this compound after synthesis and for the analysis of reaction mixtures to determine purity and component ratios.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction. A suitable mobile phase, often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is used to separate the starting materials, products, and any byproducts on a silica (B1680970) gel plate. For a related compound, 3-allyl-2-(allyloxy)-5-bromoaniline, a solvent system of hexanes/ethyl acetate (4:1) was effective, suggesting a similar system would be appropriate for this compound. nih.gov The spots can be visualized under UV light.

Column Chromatography: For purification on a larger scale, column chromatography, typically using silica gel as the stationary phase, is employed. Based on the separation achieved by TLC, an optimal solvent system is chosen to elute the components from the column. The fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound. Given the basic nature of the amine group, sometimes a small amount of a base like triethylamine (B128534) is added to the eluent to prevent the compound from tailing on the acidic silica gel.

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a modifier like acetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) would be typical for separating aniline derivatives. thermofisher.com

Table 3: Typical Chromatographic Conditions for this compound

TechniqueStationary PhaseTypical Mobile PhasePurpose
Thin-Layer Chromatography (TLC)Silica GelHexanes/Ethyl Acetate mixtures (e.g., 4:1 to 1:1)Reaction monitoring, purity check
Column ChromatographySilica GelHexanes/Ethyl Acetate gradientPreparative purification
Reversed-Phase HPLCC18Water/Methanol or Water/Acetonitrile gradientQuantitative purity analysis

Future Directions and Emerging Research Perspectives for 3 Allyloxy Aniline

Development of Sustainable Synthetic Routes and Green Chemistry Approaches

The future synthesis of 3-(Allyloxy)aniline and its derivatives will increasingly focus on methodologies that align with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the reduction of hazardous waste. jetir.org Traditional multi-step syntheses of functionalized anilines often involve nitration followed by reduction, which can use harsh reagents and produce significant waste streams. rsc.org For instance, the catalytic hydrogenation of nitrobenzene (B124822) to aniline (B41778), while an improvement over older methods like the Béchamp process, still presents challenges. sescollege.ac.in The catalytic route shows a superior atom economy of around 72% compared to the Béchamp process at 35%. rsc.org

Future research will likely pivot towards more benign and efficient strategies. One promising direction is the adoption of biocatalysis. worktribe.comnih.gov The use of enzymes, such as nitroreductases (NRs), offers a sustainable alternative to precious-metal-catalyzed hydrogenations for converting nitroaromatics to anilines. acs.org These enzymatic processes can operate in aqueous media at ambient temperature and pressure, offering high chemoselectivity and avoiding the need for high-pressure hydrogen gas. worktribe.comacs.org Another enzymatic platform for aniline synthesis involves the oxidative amination of cyclohexanones, which bypasses some of the common selectivity issues associated with aromatic chemistry. nih.gov

Furthermore, multicomponent reactions (MCRs) and domino reactions represent another frontier for the sustainable synthesis of highly functionalized anilines from simple, readily available starting materials. chemrxiv.orgrsc.org These methods, which form multiple bonds in a single operation, are inherently atom- and step-economical. For example, a recently developed domino approach allows for the construction of the benzene (B151609) ring while simultaneously installing amine and fluorine groups under metal-free conditions. chemrxiv.org Applying similar logic to precursors of this compound could lead to highly efficient and environmentally friendly synthetic pathways. The use of greener, non-volatile solvents like polyethylene (B3416737) glycol (PEG) has also been shown to be effective for the catalyst-free synthesis of polysubstituted anilines. nih.gov

Table 1: Comparison of Synthetic Approaches for Aniline Derivatives

Metric Traditional Route (e.g., Nitration/Reduction) Emerging Green Route (e.g., Biocatalysis)
Principle Often involves harsh reagents (e.g., strong acids, metal catalysts) and high energy input. Utilizes enzymes (e.g., nitroreductases) in aqueous media. acs.org
Atom Economy Moderate to low, with byproducts like metal sludge or spent acids. rsc.org Potentially very high, with water as the main byproduct. unica.it
Solvents Often requires volatile and toxic organic solvents. Primarily water or buffered aqueous solutions. acs.org
Conditions High temperatures and/or pressures may be required. Ambient temperature and pressure. acs.org
Waste Profile Generates significant hazardous waste. Minimal and often biodegradable waste.
Selectivity Regioselectivity can be a challenge, sometimes leading to isomer mixtures. High chemoselectivity and regioselectivity are often observed. acs.org

Expansion of Catalytic Methodologies for Selective Functionalization

The dual functionality of this compound—the nucleophilic amine and the reactive allyl group—presents a rich playground for catalytic chemistry. Future research will focus on developing novel catalytic systems that can selectively target either the aromatic ring or the allyl side chain, enabling precise molecular editing.

Transition-metal-catalyzed C–H functionalization is a powerful tool for modifying the aniline core. researchgate.net Catalysts based on rhodium(III) and ruthenium(II) have shown significant promise for the regioselective alkylation, arylation, and alkenylation of aniline derivatives. researchgate.netmdpi.comacs.orgacs.org For instance, rhodium(III)-catalyzed ortho-alkenylation can proceed smoothly by using a removable protecting group on the aniline nitrogen. acs.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling, are well-established for forming C-N and C-C bonds and could be adapted for the further functionalization of the this compound scaffold. worktribe.comsigmaaldrich.com The development of milder reaction conditions, such as using weaker bases like potassium phenoxide (KOPh), allows for the coupling of substrates that are unstable under traditional harsh conditions. nih.gov

The allyloxy group offers a distinct set of reactive handles. Its double bond is susceptible to a variety of transformations. Palladium-catalyzed reactions are particularly versatile; for example, the [Pd(allyl)Cl]₂ complex is a common precursor for catalysts used in C-N bond formation. sigmaaldrich.comnih.gov Furthermore, palladium catalysis can be used for allylic carbonylative cross-coupling reactions, which could transform the allyl group into more complex structures like β,γ-unsaturated ketones. sioc-journal.cn Additionally, the isomerization of allyl ethers to more reactive 1-propenyl ethers, often catalyzed by ruthenium complexes, opens up pathways to different types of polymerization and functionalization. mdpi.com The development of chemo- and regioselective catalysts that can differentiate between the various reactive sites on the this compound molecule will be a key research objective.

Table 2: Potential Catalytic Functionalizations of this compound

Catalyst System Target Moiety Type of Transformation Potential Products
Rhodium(III) / Ruthenium(II) Aniline Ring (C-H bonds) C-H Alkenylation/Alkylation Ortho-functionalized anilines acs.org
Palladium(0)/Ligand Aniline Ring (as halide) Buchwald-Hartwig Amination Di- and tri-arylamines worktribe.com
Palladium(II)/Ligand Allyloxy Group Carbonylative Cross-Coupling β,γ-Unsaturated ketones sioc-journal.cn
Ruthenium Complexes Allyloxy Group Isomerization 3-(Propenoxy)aniline
Platinum Catalysts Aniline (N-H bond) Hydroamination with Alkenes N-alkylated anilines

Exploration of Novel Material Applications Beyond Current Paradigms

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced functional polymers and materials. The aniline moiety is a well-known component of conducting polymers, dyes, and corrosion inhibitors, while the allyl group provides a versatile handle for polymerization and post-synthesis modification. mdpi.comnih.gov

Future research is expected to leverage this compound as a building block for new classes of materials. The presence of the allyl double bond allows for its incorporation into polymers via various mechanisms, including free-radical or cationic polymerization. mdpi.com This can lead to polymers with pendant aniline groups, which could be used in applications such as antistatic coatings, electrochromic devices, or sensors. The allyl group itself is amenable to a range of post-polymerization modifications, such as thiol-ene "click" chemistry, epoxidation, or dihydroxylation, allowing for the fine-tuning of material properties. mdpi.com

One emerging area is the development of biodegradable and biocompatible polymers for biomedical applications. mdpi.comresearchgate.net Allyl-functionalized monomers are used to create polymers for drug delivery systems and tissue engineering scaffolds. nih.gov For example, a technique known as ring-closing depolymerization provides a green route to produce allyloxy-functionalized cyclic carbonate monomers, which can then be polymerized into functional polyesters. acs.org By analogy, this compound could be a precursor to monomers for creating functional, and potentially biodegradable, polyamides or polyurethanes with unique electronic or biological properties. The combination of the aniline backbone and the versatile allyl ether functionality suggests potential for creating materials that bridge the gap between electronic and biological applications.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

In the context of synthesis, ML models can predict reaction outcomes, including yields and selectivity, helping chemists to identify optimal conditions without exhaustive experimentation. researchgate.netsesjournal.com Neural networks trained on large reaction databases can recommend catalysts, solvents, and reagents for specific transformations, which would be invaluable for developing the sustainable and selective functionalization methods discussed in sections 8.1 and 8.2. nih.gov For instance, ML can predict enantioselectivity in asymmetric catalysis, guiding the design of new chiral catalysts for reactions involving this compound. chinesechemsoc.org

Table 3: Application of AI/ML in this compound Research

Research Area AI/ML Application Potential Impact
Sustainable Synthesis Retrosynthesis Prediction: AI proposes novel and efficient synthetic pathways. researchgate.net Faster identification of green and cost-effective routes.
Reaction Condition Optimization: ML models predict optimal catalysts, solvents, and temperatures. nih.gov Reduced experimental effort and resource consumption.
Selective Functionalization Catalyst Screening: Models predict catalyst performance for specific reactions. chinesechemsoc.org Accelerated discovery of highly selective catalysts.
Regioselectivity Prediction: Algorithms learn patterns to predict functionalization sites. Enhanced control over molecular structure and purity.
Novel Materials Inverse Material Design: AI generates polymer structures with target properties (e.g., conductivity, biodegradability). substack.comillinois.edu Rapid discovery of new functional materials.
Property Prediction: GCNs and other models predict physical and chemical properties of polymers from the monomer. acs.orgaip.org High-throughput virtual screening of potential materials.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Allyloxy)aniline, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via two primary routes:

  • Method A (Aniline Protection/Deprotection): Involves protecting the amino group of aniline, introducing the allyloxy group, and subsequent deprotection. This method is suitable for synthesizing the 3-substituted isomer but may require stringent control of reaction stoichiometry and purification steps .
  • Method B (Nitro Group Reduction): Starts with nitration of allyloxy-phenol derivatives, followed by catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) to convert the nitro group to an amine. This route avoids protection/deprotection steps and is reported to yield higher purity and scalability for this compound .
    Key Optimization Factors: Reaction temperature (60–80°C for nitro reduction), choice of catalyst (e.g., Pd/C for hydrogenation), and solvent polarity (e.g., ethanol or THF) significantly impact yield. Evidence suggests Method B achieves >85% yield under optimized conditions .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the allyloxy group's position on the aniline ring. For example, the allyl protons resonate at δ 4.52–4.62 ppm (CH₂), 5.25–5.48 ppm (CH=CH₂), and 5.98–6.12 ppm (CH₂-CH=CH₂), while aromatic protons appear at δ 6.32–7.10 ppm .
  • Differential Scanning Calorimetry (DSC): Used to study thermal behavior. Kinetic parameters like activation energy (Ea) can be calculated using the Kissinger equation (ln(β/Tp2)=Ea/(RTp)+constant\ln(\beta/T_p^2) = -Ea/(RT_p) + \text{constant}), where β\beta is heating rate and TpT_p is peak temperature .
  • Purity Assessment: High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry ensures >97% purity, critical for downstream applications .

Advanced Research Questions

Q. How does the allyloxy group influence the thermal stability and curing behavior of benzoxazine resins derived from this compound?

The allyloxy group introduces dual reactivity: (i) participation in benzoxazine ring-opening polymerization and (ii) allyl group thermal crosslinking. Studies using Freeman-Carroll kinetic analysis reveal that the activation energy (EaEa) for polymerization decreases with increasing heating rate (e.g., from 30°C/min to 50°C/min), indicating accelerated curing at higher temperatures. This dual functionality enhances resin toughness and thermal degradation resistance (>300°C), making it suitable for high-performance composites .

Q. What strategies improve regioselectivity in multi-step syntheses involving this compound derivatives?

For complex derivatives like 3-allyl-2-(allyloxy)-5-bromoaniline:

  • Nitration: Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor para-nitration on the phenol ring, avoiding ortho/meta byproducts .
  • Bromination: Electrophilic bromination (e.g., Br₂ in acetic acid) selectively targets the para position relative to the allyloxy group due to electron-donating effects .
  • Reduction: Catalytic transfer hydrogenation (e.g., Pd/C with hydrazine) ensures complete nitro-to-amine conversion without over-reducing the allyl group .

Q. How can this compound be functionalized for use in antimicrobial or optoelectronic materials?

  • Antimicrobial Derivatives: React with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides. For example, coupling with 4-pentenoic anhydride (under Schotten-Baumann conditions) introduces electrophilic side chains, enhancing bioactivity against Gram-positive bacteria .
  • Optoelectronic Applications: Introduce electron-withdrawing groups (e.g., -NO₂, -CN) via electrophilic substitution to tune HOMO-LUMO gaps. Suzuki-Miyaura cross-coupling with aryl boronic acids can extend conjugation for fluorescence applications .

Q. What computational methods support mechanistic studies of this compound reactions?

  • Density Functional Theory (DFT): Models reaction pathways (e.g., nitration or bromination) to predict regioselectivity and transition states. For example, B3LYP/6-311+G(d,p) calculations can validate the stability of intermediates in allyloxy group migrations .
  • Molecular Dynamics (MD): Simulates thermal degradation processes in benzoxazine resins, correlating with experimental DSC data to optimize curing protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.